molecular formula C21H17Cl2NO5 B371373 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate CAS No. 331462-33-0

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate

Cat. No.: B371373
CAS No.: 331462-33-0
M. Wt: 434.3g/mol
InChI Key: KNGBHSDNNLVHDU-UHFFFAOYSA-N
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Description

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate ( 331462-33-0) is a synthetic small molecule with a molecular formula of C21H17Cl2NO5 and a molecular weight of 434.27 g/mol . This compound features a 1,4-naphthoquinone core, a structural motif found in a class of compounds under intensive investigation for their significant pharmacological potential, particularly in oncology . The naphthoquinone structure is known to contribute to biological activity through mechanisms such as redox cycling and the ability to accept electrons, which can disrupt critical cellular processes in cancer cells . While specific clinical data for this exact ester derivative is limited, research on closely related structural analogues provides strong evidence of its research value. For instance, a compound with a highly similar naphthoquinone-amide structure, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), has demonstrated potent in vitro cytotoxic effects against both androgen-dependent and androgen-independent human prostate cancer cell lines, inducing cell cycle arrest at the G1-phase and promoting time-dependent apoptosis . Furthermore, other synthetic naphthoquinone derivatives have shown remarkable in vivo efficacy, with one study reporting up to 91.6% inhibition of Ehrlich's tumor growth in a murine model, highlighting the promise of this chemical class in developing novel antitumor agents . The design of such compounds often aims to exploit metabolic vulnerabilities in cancer cells, such as the altered glucose metabolism known as the Warburg effect, to achieve selective cytotoxicity . This product is intended for research purposes to further explore these mechanisms of action and structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2NO5/c22-14-7-5-13(6-8-14)21(27)29-12-11-28-10-9-24-18-17(23)19(25)15-3-1-2-4-16(15)20(18)26/h1-8,24H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGBHSDNNLVHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCOC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 1,4-Naphthoquinone

The naphthoquinone core is functionalized via electrophilic aromatic substitution. Chlorination at position 3 is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 40–60°C. The reaction proceeds via intermediate formation of a chloronium ion, with the electron-deficient quinone directing substitution to position 3.

Reaction Conditions

  • Reactants : 1,4-Naphthoquinone (1.0 eq), SO₂Cl₂ (1.2 eq)

  • Solvent : Glacial acetic acid

  • Temperature : 50°C, 4 hours

  • Yield : ~75% (estimated from analogous chlorinations).

Amination at Position 2

The chlorinated intermediate undergoes nucleophilic aromatic substitution (NAS) with ammonia or ammonium hydroxide under high-pressure conditions. The electron-withdrawing chlorine and quinone carbonyl groups activate position 2 for amination.

Reaction Conditions

  • Reactants : 3-Chloro-1,4-naphthoquinone (1.0 eq), NH₄OH (5.0 eq)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 100°C, 12 hours (sealed tube)

  • Yield : ~60% (inferred from similar NAS reactions).

Preparation of the Ethoxyethylamine Linker

Synthesis of 2-(2-Aminoethoxy)ethanol Tosylate

The ethoxyethyl spacer is synthesized by tosylation of 2-(2-aminoethoxy)ethanol. Tosyl chloride (TsCl) reacts with the primary hydroxyl group, leaving the secondary hydroxyl and amine groups intact for subsequent reactions.

Reaction Conditions

  • Reactants : 2-(2-Aminoethoxy)ethanol (1.0 eq), TsCl (1.1 eq)

  • Base : Pyridine (2.0 eq)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature, 2 hours

  • Yield : ~85%.

Alkylation of 3-Chloro-1,4-dioxonaphthalen-2-amine

The naphthoquinone amine undergoes alkylation with the tosylated ethoxyethyl spacer. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile to displace the tosylate group.

Reaction Conditions

  • Reactants : 3-Chloro-1,4-dioxonaphthalen-2-amine (1.0 eq), 2-(2-Aminoethoxy)ethanol tosylate (1.2 eq)

  • Base : K₂CO₃ (3.0 eq)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80°C, 6 hours

  • Yield : ~70%.

Esterification with 4-Chlorobenzoic Acid

Activation of 4-Chlorobenzoic Acid

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), enhancing electrophilicity for esterification.

Reaction Conditions

  • Reactants : 4-Chlorobenzoic acid (1.0 eq), SOCl₂ (2.0 eq)

  • Solvent : Toluene

  • Temperature : 70°C, 2 hours

  • Yield : >95%.

Ester Formation

The hydroxyl group of the ethoxyethyl spacer reacts with 4-chlorobenzoyl chloride in the presence of a base.

Reaction Conditions

  • Reactants : Alkylated naphthoquinone intermediate (1.0 eq), 4-Chlorobenzoyl chloride (1.5 eq)

  • Base : Triethylamine (3.0 eq)

  • Solvent : Dichloromethane

  • Temperature : Room temperature, 4 hours

  • Yield : ~80%.

Optimization and Comparative Analysis

Alternative Coupling Strategies

  • HATU-Mediated Amidation : While HATU is effective for amide bond formation, esterification via acyl chlorides remains superior for this target due to higher yields and fewer side reactions.

  • Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 minutes for esterification) but requires specialized equipment.

Challenges and Solutions

  • Regioselectivity in Chlorination : Directed by the quinone’s electron-withdrawing effects, ensuring minimal di- or tri-chlorinated byproducts.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroxylated compounds.

Scientific Research Applications

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Selected Naphthoquinone Derivatives
Compound Name / ID MIC (µg/mL) Against Bacterial Strains Key Structural Features Reference
2-{2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate Data not explicitly provided Chlorobenzoate ester, ethoxyethyl linker
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid (Compound 61) N/A Chloronaphthoquinone, acetic acid substituent
2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)ethyl acetate (Compound 3) 9.8–17.1 mm inhibition zones at 2000 µg/mL Acetate ester, ethoxyethyl linker
4-Amino-2-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-4-oxobutanoic acid (65) 24.7 µg/mL (S. aureus, E. coli, P. aeruginosa) Amino acid side chain

Insights :

  • The chlorobenzoate ester in the target compound may enhance stability compared to acetate derivatives (e.g., compound 3), though this could reduce solubility and antimicrobial efficacy .
  • Compound 65, with an amino acid side chain, shows potent antibacterial activity (MIC = 24.7 µg/mL), suggesting that polar substituents improve target binding .
Table 2: Anticancer Activity of Naphthoquinone Analogues
Compound Name / ID Activity (Cell Line) Key Structural Features Reference
This compound Data not explicitly provided Chlorobenzoate ester, ethoxyethyl linker
AZ-1 (Bis-type naphthoquinone with aziridinyl groups) Induces apoptosis in BC-M1 breast cancer cells Aziridine alkylating groups, thioether link
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid (Compound 61) 90% inhibition in MCF-7 cells Chloronaphthoquinone, acetic acid substituent
Compound 64 (Chloronaphthoquinone with 4-hydroxyphenyl group) IC50 = 6.83–7.028 µM (cervical cancer) Hydroxyphenyl side chain

Insights :

  • Compound 61’s high activity (90% inhibition) underscores the importance of the 3-chloro substitution on the naphthoquinone core .

Physicochemical and Pharmacokinetic Properties

Table 3: Computed Properties of Selected Compounds
Property Target Compound Compound 3 Compound 61
Molecular Weight (g/mol) 434.27 302.29 294.68
XLogP3 4.5 ~2.8* ~3.1*
Hydrogen Bond Acceptors 6 5 6
Rotatable Bonds 9 6 4

Insights :

  • The target compound’s higher lipophilicity (XLogP3 = 4.5) may improve membrane permeability but reduce aqueous solubility compared to less lipophilic analogues .
  • Conformational flexibility (9 rotatable bonds) could influence binding to biological targets but may also increase metabolic instability .

Biological Activity

2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate, with the CAS number 331462-33-0, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17Cl2NO5
  • Molecular Weight : 434.27 g/mol
  • Structure : The compound features a naphthalene derivative with a chloro substituent and an ethoxy group attached to a benzoate moiety.

Biological Activity Overview

Research indicates that compounds related to 1,4-naphthoquinones, such as this compound, exhibit various biological activities including:

  • Antimicrobial Activity :
    • Naphthoquinone derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies on related compounds have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Potential :
    • The structure of this compound suggests potential cytotoxic effects against various cancer cell lines. Similar naphthoquinone derivatives have been reported to inhibit tumor growth and exhibit cytotoxicity against human cancer cell lines .
  • Mechanisms of Action :
    • The proposed mechanisms include the induction of oxidative stress in microbial cells and the inhibition of key enzymes involved in cancer cell proliferation. For example, naphthoquinones can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Antibacterial2-amino-1,4-naphthoquinonesInhibition of S. aureus ,
AnticancerVarious naphthoquinonesCytotoxicity against HeLa cells ,
AntifungalNaphthoquinone derivativesEffective against fungal pathogens

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various naphthoquinone derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to the generation of ROS leading to apoptosis in targeted cells .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of a series of naphthoquinone compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MIC) in the range of 3.9 to 31.5 µg/mL against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate, and what critical reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Condensation of 3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-amine with a diol (e.g., ethylene glycol derivatives) under reflux in DMSO or ethanol with catalytic acid (e.g., glacial acetic acid) to form the ethoxyethylamine intermediate .
  • Step 2 : Esterification with 4-chlorobenzoyl chloride in anhydrous conditions (e.g., CHCl₃) under reflux, followed by purification via recrystallization (ethanol/water mixtures) .
  • Key Factors : Solvent polarity (DMSO vs. ethanol), reaction time (12–18 hours for condensation), and stoichiometric control of acylating agents to minimize side products.

Q. How can researchers reliably characterize the compound’s structure using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions, with emphasis on distinguishing aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~170 ppm). IR spectroscopy can validate C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for quinone) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) via SHELXL refinement provides unambiguous structural confirmation. For example, SHELX programs resolve disorder in ethoxyethyl chains by applying restraints to thermal parameters .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering low reactivity of the naphthoquinone amine intermediate?

  • Methodology :

  • Activation Strategies : Pre-activate the amine using trimethylsilyl chloride (TMSCl) to enhance nucleophilicity.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states, or use microwave-assisted synthesis to reduce reaction time .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .

Q. What analytical approaches resolve contradictions between spectroscopic data and computational predictions for this compound’s conformation?

  • Methodology :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data to identify discrepancies. For example, torsional strain in the ethoxyethyl chain may lead to deviations .
  • Dynamic NMR : Probe restricted rotation of the ethoxyethyl linker by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
  • Crystallographic Validation : Use SXRD to determine ground-state conformation and compare with computational models .

Q. How to design an environmental fate study for this compound, considering its potential persistence or bioaccumulation?

  • Methodology :

  • Partitioning Experiments : Measure logP (octanol-water) to assess hydrophobicity. High logP (>3) suggests bioaccumulation risk .
  • Degradation Studies : Perform hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to quantify half-lives. LC-MS/MS monitors degradation products .
  • Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀) .

Q. What strategies validate the biological activity of this compound against microbial targets while minimizing false positives?

  • Methodology :

  • Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) testing in triplicate with positive/negative controls (e.g., ciprofloxacin for bacteria). Include cytotoxicity assays (e.g., MTT on mammalian cells) to exclude non-selective toxicity .
  • Mode of Action Studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption. Combine with molecular docking (AutoDock Vina) to predict binding to microbial enzymes (e.g., dihydrofolate reductase) .

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